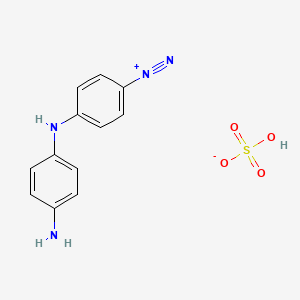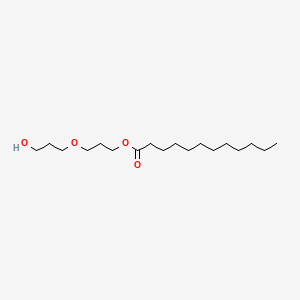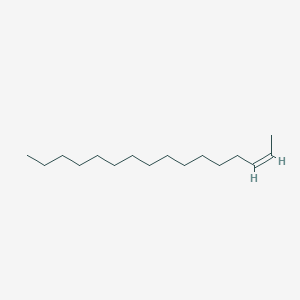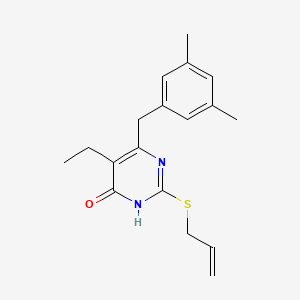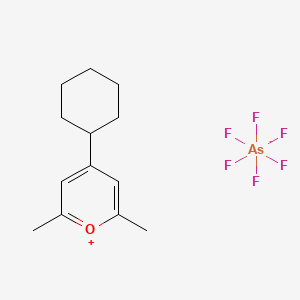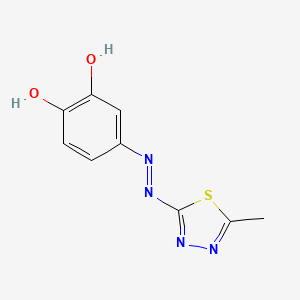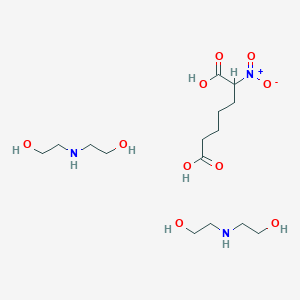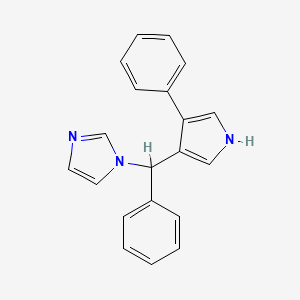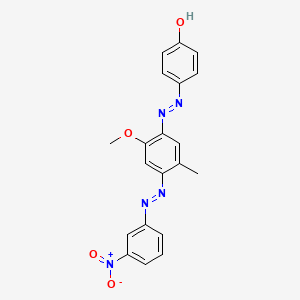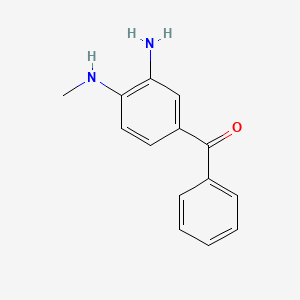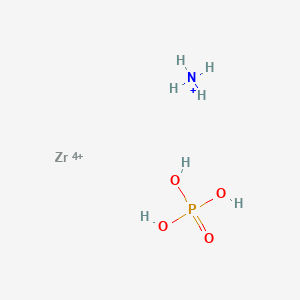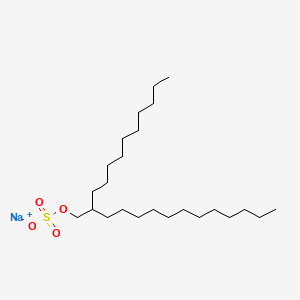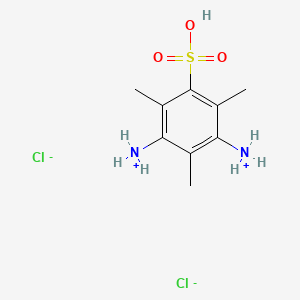
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride is an organic compound with the chemical formula C9H16Cl2N2O3S. It is known for its unique structure, which includes three methyl groups, a sulfonic acid group, and two ammonium groups attached to a benzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride typically involves the sulfonation of 2,4,6-trimethyl-m-phenylenediamine. The reaction is carried out in the presence of chlorosulfonic acid, which introduces the sulfonic acid group into the benzene ring. The resulting product is then treated with hydrochloric acid to form the dichloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ammonium groups to amines.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism by which 2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, while the ammonium groups can participate in hydrogen bonding and electrostatic interactions. These interactions can alter the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethyl-m-phenylenediamine: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
2,4,6-Trimethyl-5-sulpho-m-phenylenediamine: Similar structure but without the dichloride salt form.
Uniqueness
2,4,6-Trimethyl-5-sulpho-m-phenylenediammonium dichloride is unique due to the presence of both sulfonic acid and ammonium groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
79817-73-5 |
|---|---|
Molekularformel |
C9H16Cl2N2O3S |
Molekulargewicht |
303.21 g/mol |
IUPAC-Name |
(3-azaniumyl-2,4,6-trimethyl-5-sulfophenyl)azanium;dichloride |
InChI |
InChI=1S/C9H14N2O3S.2ClH/c1-4-7(10)5(2)9(15(12,13)14)6(3)8(4)11;;/h10-11H2,1-3H3,(H,12,13,14);2*1H |
InChI-Schlüssel |
HVXNOYUVHPAEHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1[NH3+])C)S(=O)(=O)O)C)[NH3+].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


